2-(1-Chloro-2,2-dimethylpropyl)-1H-imidazole
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Overview
Description
2-(1-Chloro-2,2-dimethylpropyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This specific compound is characterized by the presence of a 1-chloro-2,2-dimethylpropyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloro-2,2-dimethylpropyl)-1H-imidazole typically involves the alkylation of imidazole with 1-chloro-2,2-dimethylpropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the imidazole, making it more nucleophilic. The reaction conditions often include an aprotic solvent like dimethylformamide or tetrahydrofuran, and the reaction is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chlorine atom in the 1-chloro-2,2-dimethylpropyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the imidazole ring, to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Imidazole N-oxides.
Reduction Products: Dihydroimidazole derivatives.
Scientific Research Applications
2-(1-Chloro-2,2-dimethylpropyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and coatings with specific chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2,2-dimethylpropyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways. The presence of the 1-chloro-2,2-dimethylpropyl group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(1-Chloro-2,2-dimethylpropyl)-1H-imidazole: Similar structure but with different substitution patterns.
2-(1-Bromo-2,2-dimethylpropyl)-1H-imidazole: Bromine instead of chlorine, which can affect reactivity and biological activity.
2-(1-Chloro-2,2-dimethylpropyl)-1H-pyrazole: Similar alkyl group but different heterocyclic ring.
Uniqueness: 2-(1-Chloro-2,2-dimethylpropyl)-1H-imidazole is unique due to the specific positioning of the 1-chloro-2,2-dimethylpropyl group on the imidazole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the imidazole ring also imparts unique electronic properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H13ClN2 |
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Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(1-chloro-2,2-dimethylpropyl)-1H-imidazole |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)6(9)7-10-4-5-11-7/h4-6H,1-3H3,(H,10,11) |
InChI Key |
QUFYYTJHVGYQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=NC=CN1)Cl |
Origin of Product |
United States |
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